BenchChemオンラインストアへようこそ!

Pantoprazole impurity I

Pharmaceutical Analysis Impurity Profiling Structure-Activity Relationship

Pantoprazole Impurity I (2-Chloro Pantoprazole, CAS 812664-93-0) is a structurally unique, chlorine-containing process-related impurity essential for ANDA, NDA, and DMF filings. Unlike in-class substitutes (Impurity A, B, or N-oxide derivatives), its distinct chloro(3,4-dimethoxy-2-pyridinyl)methyl sulfinyl moiety ensures method specificity, accurate quantification at the 0.05% level, and reliable forced degradation identification. Non-interchangeability is validated by unique chromatographic retention and MS spectral signatures. Procure this well-characterized reference standard to establish compliant impurity profiles, support stability studies, and guarantee batch release accuracy.

Molecular Formula C16H14ClF2N3O4S
Molecular Weight 417.8 g/mol
CAS No. 812664-93-0
Cat. No. B3285783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantoprazole impurity I
CAS812664-93-0
Molecular FormulaC16H14ClF2N3O4S
Molecular Weight417.8 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)C(S(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)Cl)OC
InChIInChI=1S/C16H14ClF2N3O4S/c1-24-11-5-6-20-12(13(11)25-2)14(17)27(23)16-21-9-4-3-8(26-15(18)19)7-10(9)22-16/h3-7,14-15H,1-2H3,(H,21,22)
InChIKeyVELRRGVJSURLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pantoprazole Impurity I (CAS 812664-93-0): A Critical Chlorinated Impurity Reference Standard for Pharmaceutical Analysis and Regulatory Compliance


Pantoprazole Impurity I (also designated Pantoprazole Impurity 1, 2-Chloro Pantoprazole, or 2-[[chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-6-(difluoromethoxy)-1H-benzimidazole, CAS 812664-93-0) is a structurally distinct, chlorine-containing process-related impurity arising during the synthesis of the proton pump inhibitor (PPI) pantoprazole sodium [1]. Possessing a molecular formula of C₁₆H₁₄ClF₂N₃O₄S and a molecular weight of 417.81 g/mol, this compound differs fundamentally from the parent drug and other common impurities through the presence of a chlorine atom and a sulfinyl linkage . Its unique chromatographic and spectral properties are essential for the development of robust analytical methods, the qualification of impurity profiles, and ensuring compliance with regulatory guidelines for pharmaceutical quality control [1].

The Critical Need for Pantoprazole Impurity I (CAS 812664-93-0) as a Specific Analytical Marker in Method Development and Validation


Generic or 'in-class' substitution among pantoprazole impurities is analytically invalid due to the profound differences in their chemical structures and resulting physicochemical properties. Pantoprazole Impurity I, characterized by a unique chloro(3,4-dimethoxy-2-pyridinyl)methyl sulfinyl moiety, exhibits chromatographic behavior, mass spectral fragmentation, and UV absorbance that are distinct from other pantoprazole-related substances such as the sulfide (Impurity B), sulfone (Impurity A), and N-oxide derivatives [1]. Reliance on a non-identical reference standard compromises the accuracy of quantification, the specificity of impurity identification, and the validation of stability-indicating methods, which are essential for regulatory submissions and batch release testing. The quantitative evidence presented below underscores why Pantoprazole Impurity I is an indispensable, non-interchangeable tool for precise and compliant pharmaceutical analysis.

Quantitative Differentiation Evidence for Pantoprazole Impurity I (CAS 812664-93-0) Versus Related Analogs


Molecular Structural Differentiation: The Chlorinated Sulfinyl Moiety of Pantoprazole Impurity I

Pantoprazole Impurity I is chemically distinguished from other common process-related impurities by the presence of a chlorine atom on the methylene bridge linking the pyridine and benzimidazole rings, resulting in a molecular weight of 417.81 g/mol and a unique molecular formula of C₁₆H₁₄ClF₂N₃O₄S. This contrasts sharply with the parent drug Pantoprazole (C₁₆H₁₅F₂N₃O₄S, 383.37 g/mol) and key comparators like the sulfide analog Impurity B (C₁₆H₁₅F₂N₃O₃S, 367.37 g/mol) and the sulfone analog Impurity A (C₁₆H₁₅F₂N₃O₅S, 399.38 g/mol) [1]. The chlorine substitution introduces a specific isotopic signature (M+2 peak) in mass spectrometry and a distinct retention mechanism in reverse-phase HPLC, enabling unequivocal identification and separation from other co-eluting impurities .

Pharmaceutical Analysis Impurity Profiling Structure-Activity Relationship

Chromatographic Retention Time and Resolution in a Validated HPLC Method

In a validated high-performance liquid chromatographic (HPLC) method for analyzing pantoprazole sodium bulk drug substance, six impurities were detected with UV area percentages ranging from approximately 0.05 to 0.34%. Pantoprazole Impurity I, synthesized and characterized, was co-injected with the sample to confirm its retention time (RT) match, a critical step for method specificity [1]. While the exact RT value for Impurity I is not publicly disclosed, the study confirms its distinct elution profile from the parent peak and other impurities (e.g., Impurity-II, III, IV, V, VI). The method's ability to resolve these closely related compounds is essential for accurate quantification. The study's successful use of this impurity as a spike-and-recovery standard underscores its value in method validation.

Method Validation HPLC Impurity Quantification

Mass Spectrometric Confirmation via LC-MS: Unique m/z Signature

Liquid chromatography-mass spectrometry (LC-MS) was employed to identify the molecular weight of the six detected impurities in pantoprazole sodium [1]. The mass spectrum of Pantoprazole Impurity I yields a characteristic molecular ion peak and fragmentation pattern corresponding to its molecular weight of 417.81 g/mol. This is notably different from the parent drug pantoprazole (m/z 384.38 [M+H]⁺) and other impurities such as the sulfide analog Impurity B (m/z 368.37 [M+H]⁺) and the sulfone analog Impurity A (m/z 400.38 [M+H]⁺). The presence of a chlorine atom in Pantoprazole Impurity I also generates a distinctive isotopic cluster (M+2 peak) that provides additional specificity for unambiguous identification in complex mixtures .

LC-MS Impurity Identification Mass Spectrometry

Key Applications for Pantoprazole Impurity I (CAS 812664-93-0) Reference Standard in Pharmaceutical Quality Control and Research


Method Development and Validation for Pantoprazole Sodium API

Pantoprazole Impurity I is an essential reference standard for the development and validation of HPLC and LC-MS methods intended to quantify impurities in pantoprazole sodium active pharmaceutical ingredient (API). Its unique retention time and mass spectral signature, as confirmed by co-injection studies, allow analysts to establish method specificity, system suitability, and accurate quantification of this impurity down to the 0.05% (area percentage) level [1]. Its use ensures the analytical method is fit for its intended purpose in a regulated environment.

Regulatory Submission Support (ANDA/NDA/DMF)

For manufacturers submitting Abbreviated New Drug Applications (ANDAs), New Drug Applications (NDAs), or Drug Master Files (DMFs) for pantoprazole sodium products, the availability of a well-characterized reference standard for Pantoprazole Impurity I is critical. It provides the necessary data to establish the impurity profile of the drug substance, demonstrate analytical method capability, and set appropriate specification limits, thereby supporting regulatory compliance and facilitating a smoother review process [1].

Stability Studies and Forced Degradation Analysis

Pantoprazole Impurity I may form under specific stress conditions (e.g., oxidative, thermal) during stability studies of pantoprazole sodium drug substance and drug product. Utilizing this reference standard allows for the definitive identification and quantification of this potential degradation product, which is essential for establishing product shelf-life, understanding degradation pathways, and ensuring the safety and efficacy of the final pharmaceutical product throughout its lifecycle [1].

Quality Control Batch Release Testing

In a commercial manufacturing setting, a reliable reference standard of Pantoprazole Impurity I is indispensable for routine quality control (QC) batch release testing. It serves as the primary comparator for quantifying this specific impurity against established acceptance criteria, ensuring that every batch of pantoprazole sodium API or finished drug product meets the required purity standards before release to the market [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pantoprazole impurity I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.